molecular formula C9H17N5O B1666117 Atraton CAS No. 1610-17-9

Atraton

Cat. No. B1666117
CAS RN: 1610-17-9
M. Wt: 211.26 g/mol
InChI Key: PXWUKZGIHQRDHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Atraton consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact structure can be represented by its IUPAC Standard InChI: InChI=1S/C9H17N5O/c1-5-10-7-12-8 (11-6 (2)3)14-9 (13-7)15-4/h6H,5H2,1-4H3, (H2,10,11,12,13,14) .


Physical And Chemical Properties Analysis

Atraton has a molecular weight of 211.2642 . Some of its physical properties include a density of 1.2±0.1 g/cm3, boiling point of 352.2±25.0 °C at 760 mmHg, and a flash point of 166.8±23.2 °C . It also has a molar refractivity of 60.3±0.3 cm3 and a polar surface area of 72 Å2 .

Scientific Research Applications

1. Detection and Quantification in Food Products

Atraton's detection and quantification in food products, particularly dried tomatoes and corn flour, have been explored using high-performance liquid chromatography (HPLC) with ultraviolet-visible detection. The method demonstrated high linearity and repeatability, with satisfactory recovery values indicating accurate quantification in complex matrices. Additionally, Atraton's stability under simulated gastric conditions and UV radiation exposure was investigated, showing no degradation under these conditions (Özdoğan et al., 2020).

2. Environmental Monitoring

The determination of Atraton in environmental samples, such as irrigation canal water and soil, was studied using gas chromatography-mass spectrometry. This study aimed to monitor Atraton due to the health effects associated with pesticide accumulation in the environment. The study achieved satisfactory analytical figures, but Atraton was not detected in the initial samples, necessitating spiking at different concentrations (Cetin, 2021).

3. Photodegradation Studies

Research on the photodegradation of Atraton and related compounds under UV light exposure has been conducted. The study identified the main photoreaction and the order of photoreactivity among various compounds, contributing to our understanding of how these substances break down under light exposure (Azenha et al., 2003).

4. Development of Decomposing Polymers

Innovative research focused on creating synthetic polymers capable of atrazine-selective decomposition, which led to the conversion of atrazine into a non-toxic compound, Atraton. This approach used molecular imprinting and a combinatorial method for selecting functional monomers, enhancing the catalytic activity for atrazine decomposition (Takeuchi et al., 2001).

5. Toxicity Assessment

Atraton was included in a toxicity assessment study of triazine compounds using the Microtox Assay. This research aimed to understand the acute toxicity of triazines and their degradation products, contributing to the broader understanding of environmental and health impacts of these compounds (Tchounwou et al., 2000).

6. Adsorption Studies for Water Treatment

Research on the adsorption of triazines, including Atraton, from water using graphene oxide and its thermally reduced derivatives was conducted. This study optimized the reduction process of graphene oxide for efficient pollutant removal, providing insights into the potential of these materials for environmental remediation (Foschi et al., 2021).

Safety And Hazards

Atraton is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid ingestion . Protective clothing, gloves, and eye protection should be worn when handling Atraton . In case of accidental ingestion or contact, immediate medical attention should be sought .

properties

IUPAC Name

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWUKZGIHQRDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037493
Record name Atraton
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atraton

CAS RN

1610-17-9
Record name Atraton
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Record name Atraton [ISO]
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Record name Atraton
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Record name Atraton
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Record name Atraton
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Record name ATRATON
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Synthesis routes and methods

Procedure details

2-methoxy-4-(1-methylethylamino)-6-ethylamino-1,3,5-triazine (14A) (Atraton) was prepared as a white solid (recrystallized from hexane), m.p.: 95°-96° C., by treating atrazine (Examples 5-8) with sodium methoxide according to the procedure described for preparing 13A from 9B, Example 13.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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